

KDM5-C49 Hydrochloride: A Technical Guide to its Role in Cancer Research

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Compound of Interest		
Compound Name:	KDM5-C49 hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications are at the forefront of cancer research, offering novel therapeutic targets that regulate gene expression without altering the DNA sequence itself. Among these, histone methylation is a critical process governed by a balance of "writer" and "eraser" enzymes. The KDM5 family of histone demethylases, specifically, act as "erasers" by removing methyl groups from lysine 4 of histone H3 (H3K4).[1][2][3][4] Methylation of H3K4 is a hallmark of active gene transcription.[5] Consequently, the KDM5 family's demethylase activity can lead to the repression of gene expression, including that of tumor suppressors.[4][5]

KDM5-C49 hydrochloride is a potent and selective small-molecule inhibitor of the KDM5 family of enzymes.[6][7][8][9][10] Its ability to modulate the epigenetic landscape of cancer cells has positioned it as a valuable tool in oncology research, with potential implications for developing novel cancer therapies. This guide provides an in-depth overview of **KDM5-C49 hydrochloride**, its mechanism of action, relevant signaling pathways, and its applications in cancer research.

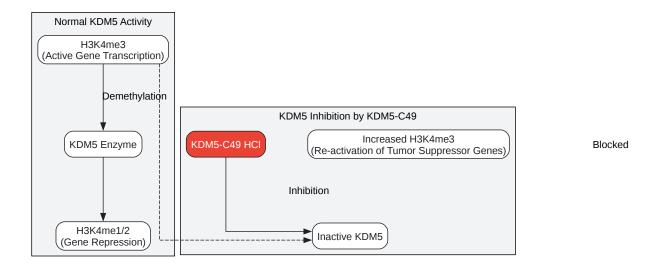
Core Mechanism of Action

KDM5-C49 hydrochloride functions as a competitive inhibitor of the KDM5 enzymes. The KDM5 family are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases.[2] KDM5-C49, a



2,4-pyridinedicarboxylic acid analog, chelates the iron ion in the enzyme's active site, thereby blocking its catalytic activity.[1][5]

By inhibiting the KDM5 enzymes, **KDM5-C49 hydrochloride** prevents the demethylation of H3K4, leading to a global increase in the levels of H3K4 trimethylation (H3K4me3).[9][11] This elevation of H3K4me3 at the transcription start sites of genes can reactivate the expression of silenced tumor suppressor genes and other genes involved in cell cycle regulation and differentiation.[1][12] The pro-drug KDM5-C70, an ethyl ester derivative of KDM5-C49 with improved cell permeability, has been shown to cause a genome-wide increase in H3K4me3 levels.[8][13][14][15][16]



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Mechanism of KDM5 Inhibition by KDM5-C49 Hydrochloride.

Quantitative Data: Inhibitory Activity



KDM5-C49 hydrochloride demonstrates potent inhibition across multiple KDM5 isoforms. The following table summarizes its in vitro inhibitory concentrations (IC50).

Compound	Target	IC50 (nM)	Reference
KDM5-C49	KDM5A	40	[6][7][8][9][10]
KDM5B	160	[6][7][8][9][10]	
KDM5C	100	[6][7][8][9][10]	

The cell-permeable pro-drug, KDM5-C70, has shown anti-proliferative effects in multiple myeloma cells at elevated concentrations, with an estimated 50% reduction in viability at approximately 20 μ M after 7 days of treatment.[15][16]

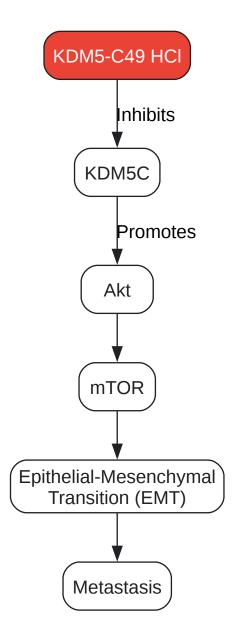
Impact on Cancer-Related Signaling Pathways

Inhibition of KDM5 enzymes by KDM5-C49 and its derivatives has been shown to modulate several key signaling pathways implicated in cancer progression.

Akt/mTOR Pathway

In prostate cancer, KDM5C has been shown to influence the Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[17] Knockdown of KDM5C leads to a reduction in the migratory and invasive capacity of prostate cancer cells, associated with changes in this pathway.[17] This suggests that inhibition of KDM5C by compounds like KDM5-C49 could potentially suppress prostate cancer progression by downregulating Akt/mTOR signaling.[17]





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KDM5-C49's Potential Impact on the Akt/mTOR Pathway.

TGF-β Signaling

Studies using the cell-permeable derivative KDM5-C70 in MCF7 breast cancer cells have shown that upregulated genes following treatment are enriched in the TGF-β signaling pathway.[18] This pathway has a context-dependent role in cancer, acting as a tumor suppressor in early stages but promoting metastasis in later stages. The modulation of this pathway by KDM5 inhibition warrants further investigation.



c-MET Signaling

KDM5B has been found to induce a cancer stem cell-like phenotype by activating the c-MET signaling pathway in non-small cell lung cancer (NSCLC) cells.[1] Therefore, inhibitors like KDM5-C49 could potentially counteract cancer stemness by suppressing this pathway.

Experimental Protocols In Vitro Demethylase Activity Assay (AlphaScreen)

A common method to assess the inhibitory activity of compounds like KDM5-C49 is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

 Reagents: Recombinant KDM5 enzyme, biotinylated H3K4me3 peptide substrate, Sadenosyl methionine (SAM) as a cofactor, and an antibody specific for the demethylated product (H3K4me2 or H3K4me1).

Procedure:

- The KDM5 enzyme is incubated with the H3K4me3 substrate in the presence of varying concentrations of the inhibitor (e.g., KDM5-C49).
- The reaction is stopped, and AlphaLISA acceptor beads conjugated to the product-specific antibody and streptavidin-coated donor beads are added.
- If the enzyme is active, the demethylated product is formed, bringing the donor and acceptor beads into proximity.
- Detection: Upon excitation at 680 nm, the donor beads release singlet oxygen, which excites
 the acceptor beads, resulting in light emission at 615 nm. The signal intensity is inversely
 proportional to the inhibitor's activity.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide occupancy of H3K4me3 marks following inhibitor treatment.



- Cell Treatment: Cancer cells are treated with KDM5-C49 or its cell-permeable derivatives (e.g., KDM5-C70).
- Cross-linking: Proteins are cross-linked to DNA using formaldehyde.
- Chromatin Shearing: The chromatin is fragmented into smaller pieces by sonication or enzymatic digestion.
- Immunoprecipitation: An antibody specific to H3K4me3 is used to pull down the chromatin fragments containing this modification.
- DNA Purification: The DNA is purified from the immunoprecipitated complexes.
- Sequencing: The purified DNA is sequenced using next-generation sequencing.
- Data Analysis: The sequencing reads are mapped to the genome to identify regions with an enrichment of H3K4me3.

Cell Viability and Proliferation Assays

These assays determine the effect of KDM5-C49 on cancer cell growth.

- Cell Culture: Cancer cell lines are seeded in multi-well plates.
- Treatment: Cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).
- Measurement: Cell viability can be measured using various methods, such as the MTT assay (measures metabolic activity) or crystal violet staining (stains total biomass).
- Analysis: The results are used to calculate the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.

Applications in Cancer Research Overcoming Drug Resistance

A significant challenge in cancer therapy is the development of drug resistance. A subpopulation of "drug-tolerant persister" (DTP) cancer cells can survive initial treatment and



lead to relapse.[9][11][19][20] The KDM5 family of demethylases is crucial for the survival of these DTPs.[19][20] Inhibition of KDM5 with specific inhibitors has been shown to decrease the number of DTPs in various cancer cell line models.[9][11][19] This suggests that KDM5 inhibitors like KDM5-C49 could be used to eliminate residual disease and prevent cancer recurrence.[19]

Reducing Tumor Heterogeneity

Intra-tumor heterogeneity is a major factor contributing to therapeutic failure. Higher expression of KDM5B has been associated with greater transcriptomic heterogeneity in ER+ breast tumors, which correlates with a poor prognosis.[18] Treatment with KDM5 inhibitors has been shown to decrease this cell-to-cell transcriptomic heterogeneity in luminal ER+ breast cancer cells.[18] By reducing this heterogeneity, KDM5 inhibitors may render tumors more susceptible to therapy.

Targeting Cancer Stem-like Cells

KDM5B has been implicated in promoting a cancer stem cell-like phenotype.[1] These cells are thought to be responsible for tumor initiation, metastasis, and recurrence. By inhibiting KDM5B, KDM5-C49 could potentially eliminate this aggressive subpopulation of cancer cells.

Limitations and Future Directions

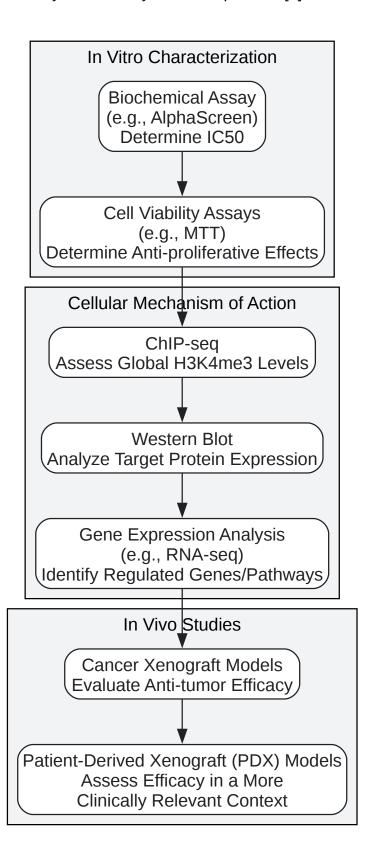
While KDM5-C49 is a potent inhibitor in biochemical assays, it exhibits poor cell permeability.[7] [10] This has led to the development of cell-permeable pro-drugs like KDM5-C70 (an ethyl ester derivative) and JQKD82.[1][8][13][15][21]

Future research will likely focus on:

- Developing more isoform-specific KDM5 inhibitors to minimize off-target effects and better understand the distinct roles of each KDM5 family member.
- Combination therapies: Investigating the synergistic effects of KDM5 inhibitors with existing chemotherapies, targeted therapies, and immunotherapies.[22][23] For instance, KDM5 inhibitors have shown synergy with the DNA-demethylating agent 5-aza-2'-deoxycytidine (DAC) in luminal breast cancer cells.[23]



• Clinical validation: Moving potent and selective KDM5 inhibitors into preclinical and clinical trials to evaluate their safety and efficacy in cancer patients.[2]





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